3,7-Dibromo-2,6-dihydroxynaphthalene CAS number
3,7-Dibromo-2,6-dihydroxynaphthalene CAS number
An In-depth Technical Guide to 3,7-Dibromo-2,6-dihydroxynaphthalene
Abstract
This technical guide provides a comprehensive overview of 3,7-Dibromo-2,6-dihydroxynaphthalene, a specialized aromatic diol. The primary objective is to furnish researchers, chemists, and drug development professionals with core data, synthetic considerations, and potential applications for this unique chemical entity. Central to its identification is its Chemical Abstracts Service (CAS) number: 1227743-83-0 .[1][2][3] This document moves beyond a simple data sheet, offering insights into its structural properties, a proposed synthetic workflow grounded in established chemical principles, and its prospective role as a sophisticated building block in materials science and medicinal chemistry. All protocols and claims are substantiated by authoritative sources to ensure scientific integrity.
Core Chemical Identity and Physicochemical Properties
3,7-Dibromo-2,6-dihydroxynaphthalene is a halogenated derivative of 2,6-dihydroxynaphthalene. The introduction of bromine atoms at the 3 and 7 positions significantly alters the molecule's electronic properties, reactivity, and steric profile, making it a valuable intermediate for creating more complex molecular architectures. Its identity is unequivocally established by its CAS number, 1227743-83-0.[1][2][4]
A summary of its key properties, compiled from leading chemical databases, is presented below.
| Property | Value | Source |
| CAS Number | 1227743-83-0 | [1][2][3] |
| IUPAC Name | 3,7-dibromonaphthalene-2,6-diol | [4] |
| Molecular Formula | C₁₀H₆Br₂O₂ | [3][4] |
| Molecular Weight | 317.96 g/mol | [1][3][4] |
| Synonyms | 3,7-Dibromo-2,6-naphthalenediol | [4] |
| Purity (Typical) | ≥95% to ≥98% | [1][3] |
| XLogP / LogP | 3.8 / 3.776 | [3][4] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| TPSA | 40.5 Ų | [4] |
graph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=5000]; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial"];// Nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; O1 [label="OH", pos="0.8,1.8!"]; O2 [label="OH", pos="-2.5,-1.8!"]; Br1 [label="Br", pos="2.5,0.3!"]; Br2 [label="Br", pos="-4.2,0.3!"];
// Position nodes C1 [pos="0,1.2!"]; C2 [pos="0.7,0.6!"]; C3 [pos="0.7,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="-0.7,-0.6!"]; C6 [pos="-0.7,0.6!"]; C7 [pos="-1.4,1.2!"]; C8 [pos="-2.1,0.6!"]; C9 [pos="-2.1,-0.6!"]; C10 [pos="-1.4,-1.2!"];
// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C5;
// Double bonds C1 -- C2 [style=bold]; C3 -- C4 [style=bold]; C7 -- C8 [style=bold]; C9 -- C10 [style=bold]; C5 -- C6 [style=bold];
// Substituents C1 -- O1; C2 -- Br1; C8 -- Br2; C10 -- O2; }
Caption: Chemical structure of 3,7-Dibromo-2,6-dihydroxynaphthalene.
Synthesis and Mechanistic Considerations
While specific, peer-reviewed synthesis routes for 3,7-Dibromo-2,6-dihydroxynaphthalene are not extensively documented, its preparation can be logically inferred from the well-established chemistry of its parent scaffold, 2,6-dihydroxynaphthalene.
Synthesis of the Parent Scaffold: 2,6-Dihydroxynaphthalene
The industrial synthesis of dihydroxynaphthalenes typically involves a multi-step process. A common method begins with the sulfonation of naphthalene to form a naphthalenedisulfonic acid, which is then subjected to caustic fusion (alkali fusion) with reagents like potassium hydroxide or sodium hydroxide at high temperatures (e.g., 300-310°C) to replace the sulfonic acid groups with hydroxyl groups.[5][6][7] A newer patented method utilizes a mixed alkali fusion reagent of sodium hydroxide and sodium oxide to improve reaction efficiency and minimize water-related side products.
Electrophilic Aromatic Substitution: Bromination
The hydroxyl groups on the naphthalene ring are strong activating groups and ortho-, para-directing. In 2,6-dihydroxynaphthalene, the positions ortho and para to the hydroxyl groups are 1, 3, 5, and 7. The bromination reaction is therefore a classic example of electrophilic aromatic substitution.
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Causality of Reaction: The high electron density at the positions ortho to the two hydroxyl groups (positions 3 and 7) makes them highly susceptible to attack by an electrophile like Br⁺. The choice of brominating agent and solvent is critical to control the reaction's selectivity and prevent over-bromination or oxidation. A milder brominating agent, such as N-bromosuccinimide (NBS), or elemental bromine in a less polar solvent, would be a logical starting point to achieve selective di-bromination.
Caption: Logical workflow for the synthesis of the target compound.
Applications and Research Significance
The true value of 3,7-Dibromo-2,6-dihydroxynaphthalene lies in its potential as a highly functionalized intermediate. The two hydroxyl groups and two bromine atoms offer four distinct points for subsequent chemical modification, opening avenues in materials science and drug discovery.
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Advanced Polymer Synthesis: Dihydroxynaphthalenes are used to create high-performance polymers and resins for applications in the semiconductor industry, valued for their heat and moisture resistance.[7] The bromine atoms on this derivative can serve as handles for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the synthesis of novel conjugated polymers with tailored electronic and optical properties.
-
Drug Discovery Scaffold: Naphthalene derivatives are a cornerstone of medicinal chemistry, found in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[8] For instance, quinolinone scaffolds linked to dihydroxy naphthalene moieties have been investigated as potent Epidermal Growth Factor Receptor (EGFR) inhibitors for cancer therapy.[9] The dibromo-diol structure provides a rigid scaffold that can be elaborated to precisely position pharmacophores for optimal interaction with biological targets.
Caption: Potential application pathways for the title compound.
Safety, Handling, and Storage
Although a specific Safety Data Sheet (SDS) for 3,7-Dibromo-2,6-dihydroxynaphthalene is not widely available, data from its parent compound and other irritant chemicals provide a strong basis for safe handling protocols.[10][11] The compound should be treated as a hazardous chemical.
-
Hazards: Assumed to be a skin, eye, and respiratory irritant.[10][12][13] Avoid creating dust. Thermal decomposition may release irritating gases and vapors.[10]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields, and a lab coat.[12][13] If dust is generated, use a NIOSH/MSHA approved respirator.[11]
-
Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[10][13] Ensure eyewash stations and safety showers are nearby.[10] Wash hands thoroughly after handling.[12]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10][13] Some suppliers recommend storage at 4°C under nitrogen and protected from light to ensure long-term stability.[3]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[10]
Hypothetical Experimental Protocol: Synthesis
The following protocol is a proposed method based on the principles discussed in Section 2. It is intended for trained chemists in a controlled laboratory setting and has not been optimized.
Objective: To synthesize 3,7-Dibromo-2,6-dihydroxynaphthalene from 2,6-dihydroxynaphthalene.
Materials:
-
2,6-Dihydroxynaphthalene (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.1 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Hexane/Ethyl Acetate mixture
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dihydroxynaphthalene (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the flask to 0°C using an ice bath.
-
Bromination: Add N-bromosuccinimide (2.1 eq) to the solution portion-wise over 30 minutes. The addition of a solid requires careful monitoring to control the reaction rate and temperature. Rationale: Portion-wise addition prevents a rapid exotherm and potential side reactions.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material and the appearance of a new, lower Rf spot corresponding to the more polar, dibrominated product.
-
Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium thiosulfate solution to neutralize any remaining bromine or reactive bromine species. Stir vigorously for 15 minutes.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. Rationale: This removes water-soluble byproducts and salts.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel. A gradient of hexane/ethyl acetate (e.g., starting from 9:1 and gradually increasing polarity) should effectively separate the product from any mono-brominated or unreacted starting material.
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Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the resulting solid by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of 3,7-Dibromo-2,6-dihydroxynaphthalene.
References
-
PubChem. 3,7-Dibromo-2,6-dihydroxynaphthalene | C10H6Br2O2 | CID 58434776. [Link]
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Cui, J., & Li, S. (2012). A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene. Journal of Chemical Research. [Link]
-
PubChemLite. 3,6-dibromo-2,7-dihydroxynaphthalene (C10H6Br2O2). [Link]
-
Wikipedia. 2,6-Dihydroxynaphthalene. [Link]
-
PrepChem.com. Synthesis of 2,6-dihydroxynaphthalene. [Link]
-
Al-Ostath, A., et al. (2022). Design, Synthesis and Biological Evaluation of Syn and Anti-like Double Warhead Quinolinones Bearing Dihydroxy Naphthalene Moiety as Epidermal Growth Factor Receptor Inhibitors with Potential Apoptotic Antiproliferative Action. MDPI. [Link]
-
European Patent Office. METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE - EP 3505507 B1. [Link]
- Google Patents. CN108329195B - Method for synthesizing 2, 7-dihydroxynaphthalene.
Sources
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